(3-Fluoro-benzyl)-furan-2-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

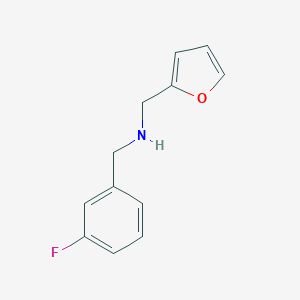

“(3-Fluoro-benzyl)-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C12H12FNO . It has a molecular weight of 205.23 .

Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C12H12FNO. This compound likely contains a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom substituted at the 3-position. This is attached to an amine group through a furan ring, a 5-membered ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the available resources. The reactivity of this compound would be influenced by the presence of the fluoro-benzyl group, the furan ring, and the amine group, each of which have distinct chemical properties .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 205.228 and a density of 1.1±0.1 g/cm3 . Its boiling point is 275.9±25.0 °C at 760 mmHg . More specific physical and chemical properties such as solubility, refractive index, and specific rotation are not provided in the available resources .Aplicaciones Científicas De Investigación

Arylmethylidenefuranones Reactions

Arylmethylidene derivatives of 3H-furan-2-ones exhibit a broad spectrum of reactions with C-, N-, and other nucleophiles, leading to a variety of compounds including amides, pyrrolones, and benzofurans. These reactions underscore the versatility of furan derivatives in synthesizing a wide range of chemical compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Kamneva, Anis’kova, & Egorova, 2018).

Advanced Oxidation Processes for Environmental Cleanup

Furan derivatives, due to their structural characteristics, are of interest in environmental applications, particularly in the removal of persistent organic pollutants. Advanced oxidation processes (AOPs) have been shown to effectively degrade furan compounds, highlighting their potential in treating contaminated water and soil. The effectiveness of AOPs in breaking down these compounds could be leveraged in managing waste and pollutants related to similar chemical structures (Ateia et al., 2019).

Furan in Foods and Mitigation Measures

The presence of furan and its derivatives in food, resulting from thermal processing, has raised health concerns. Research into the formation pathways, occurrence, and mitigation measures of furan in foods emphasizes the importance of monitoring and reducing furan levels. This area of study not only impacts public health but also provides insights into the chemical properties of furan derivatives and their interactions with biological systems (Zhang & Zhang, 2022).

Bioactive Furan Derivatives

The bioactivity of furan derivatives, including those substituted with benzyl or amine groups, in medicinal chemistry is notable. These compounds exhibit a range of biological activities, offering potential as pharmaceutical agents. The study of furan derivatives in drug design underscores their significance in developing new therapeutic agents (Ostrowski, 2022).

Fluorouracil in Cancer Treatment

While not directly related to "(3-Fluoro-benzyl)-furan-2-ylmethyl-amine," the study of fluorouracil, a fluorinated compound, in cancer treatment illustrates the importance of fluorine-containing molecules in medicinal chemistry. The dual mechanisms of action of fluorouracil, depending on its administration schedule, highlight the complex interplay between chemical structure and biological activity, which could be relevant for the study and application of other fluorinated compounds (Sobrero, Aschele, & Bertino, 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7,14H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNQIFVWMDQAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487936.png)

![4-(6-Cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B487937.png)

![4-[6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487941.png)

![6-(4-Bromophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487942.png)

![4-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487943.png)

![6-(2,6-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487944.png)

![4-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B487949.png)

![4-[6-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487950.png)

![6-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487952.png)

![3-(4-Methoxyphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487954.png)

![3-(4-Methoxyphenyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487955.png)

![3-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487956.png)

![3-(4-Methoxyphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487957.png)

![3-(4-Methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487958.png)